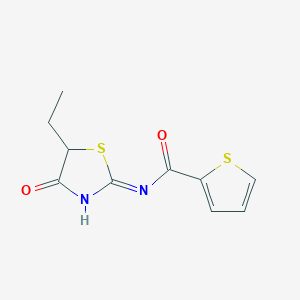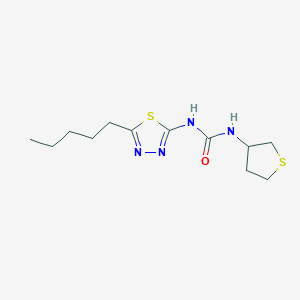![molecular formula C19H18Cl2N4O2S B6013863 1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6013863.png)
1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, a thiadiazole ring, and a urea moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichloroaniline with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with 4-propylphenol in the presence of a suitable base to introduce the propylphenoxy group. Finally, the urea moiety is introduced through a reaction with an isocyanate derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Known for its herbicidal properties.
1-(2,4-Dichlorophenyl)-4-methyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Used in the synthesis of pharmaceuticals.
N-(2,6-Dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Studied for its potential biological activities.
Uniqueness
1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is unique due to its combination of a dichlorophenyl group, a thiadiazole ring, and a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-2-3-12-4-7-14(8-5-12)27-11-17-24-25-19(28-17)23-18(26)22-16-9-6-13(20)10-15(16)21/h4-10H,2-3,11H2,1H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSNXNGPJPMFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-1,3-benzenediol](/img/structure/B6013781.png)

![Methyl 2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]-4,5-dimethoxybenzoate](/img/structure/B6013796.png)

![4-[3-(4-morpholinylcarbonyl)-1-piperidinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6013801.png)
![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6013805.png)

![2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6013832.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6013842.png)
![N-(2-fluorophenyl)-3-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6013845.png)
![2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B6013849.png)
![1-[2-Methoxy-5-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6013853.png)
![N-(2,5-difluorobenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6013858.png)
![3-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide](/img/structure/B6013866.png)
